molecular formula C16H23N3O2 B12131782 (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone

Cat. No.: B12131782
M. Wt: 289.37 g/mol
InChI Key: KBXUXGAWLUBXEX-UHFFFAOYSA-N
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Description

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is a chemical compound that features a piperazine ring substituted with a benzyl group and a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone typically involves the reaction of 4-benzylpiperazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-piperazin-1-yl)-acetic acid
  • (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
  • (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine

Uniqueness

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23N3O2/c20-16(19-10-12-21-13-11-19)18-8-6-17(7-9-18)14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

KBXUXGAWLUBXEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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